molecular formula C13H12ClN3O B2770171 N-(4-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide CAS No. 2415516-44-6

N-(4-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide

Cat. No.: B2770171
CAS No.: 2415516-44-6
M. Wt: 261.71
InChI Key: OIHMAHATSNIFIX-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the pyrimidine ring, along with an ethyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide typically involves the reaction of 4-chlorobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to cyclization with urea to form the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has found applications in several scientific domains:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets within biological systems. It is known to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and cancer progression. The compound’s ability to bind to these targets and interfere with their function underlies its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-(4-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide stands out due to its specific combination of the pyrimidine ring, chlorophenyl group, and ethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its significance in scientific research .

Properties

IUPAC Name

N-(4-chlorophenyl)-6-ethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-2-10-7-12(16-8-15-10)13(18)17-11-5-3-9(14)4-6-11/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHMAHATSNIFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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